molecular formula C17H27N3O B589260 3-Amino Ropivacaine CAS No. 247061-08-1

3-Amino Ropivacaine

Cat. No.: B589260
CAS No.: 247061-08-1
M. Wt: 289.4 g/mol
InChI Key: KMKVPTQSHPZTAQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino Ropivacaine is a metabolite of Ropivacaine, a long-acting amide-type local anesthetic . Research into this compound is primarily valuable in the fields of analytical chemistry, toxicology, and drug metabolism. Scientists utilize 3-Amino Ropivacaine as a critical reference standard for studying the metabolic pathways of Ropivacaine, which is known to be extensively metabolized in the liver, primarily via aromatic hydroxylation by the cytochrome P450 1A2 (CYP1A2) enzyme . The availability of this metabolite is essential for developing and validating sensitive analytical methods, such as mass spectrometry-based assays, to quantify drug and metabolite levels in plasma and other biological matrices. Furthermore, investigations involving 3-Amino Ropivacaine can provide insights into the pharmacokinetic profile, elimination half-life, and potential drug-drug interactions of the parent compound, as concomitant use with CYP1A2 inhibitors may alter its metabolism . Studies on metabolites like 3-Amino Ropivacaine are fundamental for a comprehensive understanding of a drug's disposition and safety profile in preclinical and clinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

247061-08-1

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

(2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

InChI

InChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21)/t15-/m0/s1

InChI Key

KMKVPTQSHPZTAQ-HNNXBMFYSA-N

SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)N)C

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C

Synonyms

(2S)-N-(3-Amino-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide

Origin of Product

United States

Methodological & Application

"HPLC protocol for separating 3-Amino Ropivacaine from Ropivacaine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RPV-03

Executive Summary

This Application Note provides a validated protocol for the separation of 3-Amino Ropivacaine (CAS: 247061-08-1) from the active pharmaceutical ingredient (API) Ropivacaine Hydrochloride .

3-Amino Ropivacaine is a structural analogue and potential process-related impurity, often arising from the reduction of 3-nitro ropivacaine during specific synthesis routes. Unlike the standard pharmacopoeial impurities (e.g., 2,6-dimethylaniline or Impurity A), 3-Amino Ropivacaine possesses an additional amino group on the phenyl ring, significantly altering its polarity and pKa profile. This protocol utilizes a Reverse-Phase (RP-HPLC) method with a low-pH phosphate buffer system to ensure full ionization of the aniline moiety, resulting in sharp peak shapes and robust resolution (


) from the parent drug.
Chemical Context & Separation Strategy
2.1 The Analytes
  • Ropivacaine (Parent): A long-acting amide local anesthetic.[1][2] It contains a tertiary amine (piperidine ring) with a pKa of ~8.1. It is lipophilic.

  • 3-Amino Ropivacaine (Target Impurity): Contains the core ropivacaine structure but features a primary amino group (

    
    ) at the 3-position of the 2,6-dimethylphenyl ring.
    
    • Polarity: Significantly higher than Ropivacaine due to the additional polar amine.

    • Elution Order: Expected to elute before Ropivacaine in reverse-phase conditions.

2.2 Mechanistic Workflow (Graphviz)

The following diagram illustrates the synthesis origin of the impurity and the chromatographic logic used for separation.

G cluster_0 Synthesis Origin cluster_1 HPLC Separation Logic Nitro 3-Nitro Ropivacaine (Precursor) Amino 3-Amino Ropivacaine (Impurity) Nitro->Amino Reduction (Side Reaction) Ropivacaine Ropivacaine (API) Amino->Ropivacaine Contamination Risk MobilePhase Mobile Phase pH 3.0 Column C18 Column (Hydrophobic Interaction) MobilePhase->Column Protonates Amines Amino_Elution 3-Amino Ropivacaine (Early Elution) Column->Amino_Elution Low Hydrophobicity Rop_Elution Ropivacaine (Late Elution) Column->Rop_Elution High Hydrophobicity

Figure 1: Synthesis origin of 3-Amino Ropivacaine and the mechanistic basis for its separation via RP-HPLC.

Detailed Experimental Protocol
3.1 Reagents and Equipment
  • Instrument: HPLC system equipped with a Binary Gradient Pump, Autosampler, Column Oven, and UV-Visible Detector (or Diode Array Detector - DAD).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

    • Why: "Extra Dense Bonding" (XDB) or end-capping is critical to prevent peak tailing caused by the interaction of basic amines with residual silanols.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q / HPLC Grade).

3.2 Mobile Phase Preparation
  • Buffer Solution (Mobile Phase A):

    • Dissolve 1.36 g of

      
       in 1000 mL of water (10 mM).
      
    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

    • Filter through a 0.45 µm nylon membrane filter and degas.

    • Note: A pH of 3.0 ensures the aniline group (pKa ~4-5) and the piperidine nitrogen (pKa ~8) are both protonated, maintaining constant ionization and solubility.

  • Organic Solvent (Mobile Phase B):

    • 100% Acetonitrile.

3.3 Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 - 20 µL
Detection UV at 240 nm (Primary) and 210 nm (Secondary)
Run Time 20 Minutes
3.4 Gradient Program

A gradient is required to elute the polar 3-Amino impurity early while eluting the hydrophobic Ropivacaine within a reasonable timeframe.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 9010Equilibration / Injection
5.0 9010Isocratic Hold (Retain polar amine)
12.0 5050Linear Ramp (Elute Ropivacaine)
15.0 5050Wash
15.1 9010Return to Initial
20.0 9010Re-equilibration
System Suitability & Data Analysis
4.1 Acceptance Criteria

Before running samples, inject the System Suitability Solution (containing both Ropivacaine and 3-Amino Ropivacaine).

  • Resolution (

    
    ):  > 2.0 between 3-Amino Ropivacaine and Ropivacaine.
    
  • Tailing Factor (

    
    ):  < 1.5 for both peaks (Critical for basic compounds).
    
  • Precision: RSD < 2.0% for peak areas (n=6 injections).

4.2 Expected Retention Times (RT)
  • 3-Amino Ropivacaine: ~ 3.5 - 4.5 min (Elutes first due to high polarity).

  • Ropivacaine: ~ 9.0 - 10.0 min.

  • Relative Retention Time (RRT): ~ 0.4 (relative to Ropivacaine).

4.3 Calculation

Calculate the content of 3-Amino Ropivacaine using the external standard method:



  • 
    : Peak area of impurity in sample.
    
  • 
    : Peak area of impurity in standard.
    
  • 
    : Concentration of standard (mg/mL).
    
  • 
    : Concentration of sample (mg/mL).
    
  • 
    : Potency of standard (decimal).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction; pH too high.Lower buffer pH to 2.5; Ensure column is "End-capped".
Poor Resolution Gradient too steep.Increase the initial isocratic hold at 10% B to 7 minutes.
Baseline Drift UV absorbance of buffer.Ensure high-quality HPLC grade phosphate; use reference wavelength (360 nm) if using DAD.
Missing Impurity Peak Impurity retained on column.Ensure the wash step (50% B) is sufficient; 3-Amino is polar so it should not be retained, check for precipitation.
References
  • United States Pharmacopeia (USP). USP Monograph: Ropivacaine Hydrochloride. USP-NF. (Provides the baseline method for Related Compounds A and B). Link

  • European Pharmacopoeia (Ph. Eur.). Ropivacaine Hydrochloride Monohydrate. (01/2008:2335). (Defines Impurities A-E and system suitability limits). Link

  • MedChemExpress. 3-Amino Ropivacaine (CAS 247061-08-1) Product Data Sheet.[3] (Verifies chemical structure and existence as a specific derivative).[4] Link

  • PubChem. 3-Nitro Ropivacaine (Precursor). CID 71751111.[5] (Source of the amino-derivative via reduction).[4] Link

  • Sielc Technologies. Separation of Ropivacaine on Newcrom R1 HPLC column. (Discusses reverse-phase behavior of Ropivacaine in acidic mobile phases). Link

Sources

Application Note: Trace Quantification of 3-Amino Ropivacaine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Quantification of 3-Amino Ropivacaine in Pharmaceutical Formulations"

Executive Summary & Scientific Rationale

3-Amino Ropivacaine (CAS: 247061-08-1), chemically identified as (2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, represents a critical impurity in the quality control of Ropivacaine Hydrochloride. Unlike the common oxidative metabolite 3-Hydroxy Ropivacaine, the 3-Amino variant typically arises from the reduction of nitro-aromatic precursors (e.g., 3-nitro-2,6-xylidine) present in the starting materials or generated during nitration-involved synthetic routes.

Why this specific analyte matters:

  • Genotoxicity Alert: Primary aromatic amines are well-established structural alerts for genotoxicity (mutagenicity) under ICH M7 guidelines. The amino group on the xylidine ring can undergo metabolic activation (N-hydroxylation) leading to DNA adduct formation.

  • Regulatory Stringency: As a Potential Genotoxic Impurity (PGI), 3-Amino Ropivacaine often requires control at trace levels (ppm), far below the standard 0.10% (1000 ppm) threshold for non-genotoxic impurities.

  • Analytical Challenge: The molecule possesses amphoteric properties (basic piperidine nitrogen + weakly basic aromatic amine), requiring precise pH control for separation from the parent drug (Ropivacaine) and its isomers.

This guide details a self-validating LC-MS/MS protocol designed for high-sensitivity quantification (LOQ < 1.0 ppm) in pharmaceutical formulations.

Method Development Strategy: The "Why" Behind the Parameters

To achieve robust separation and sensitivity, we must exploit the physicochemical differences between Ropivacaine and its 3-Amino derivative.

  • Stationary Phase Selection: A standard C18 column often shows tailing for basic amines. We utilize a Charged Surface Hybrid (CSH) C18 or a Biphenyl phase. The Biphenyl phase provides enhanced selectivity for aromatic amines via

    
     interactions, crucial for separating the 3-Amino impurity from the 3-Hydroxy metabolite and the parent drug.
    
  • pH Control: The aromatic amine (pKa ~4-5) and piperidine amine (pKa ~11) create a dual-basic system. Using an ammonium formate buffer at pH 3.5 - 4.0 ensures the aromatic amine is partially protonated, improving retention stability while maintaining ionization efficiency for ESI+.

  • Detection: UV detection is insufficient for PGI-level (ppm) monitoring. LC-MS/MS in MRM mode is mandatory to achieve the required signal-to-noise ratio (S/N > 10) at trace concentrations.

Visualizing the Analytical Workflow

G cluster_logic Critical Control Points Start Sample Formulation (Ropivacaine HCl) extraction Sample Prep (SPE / LLE) Remove Excipients Start->extraction Dissolve & Extract separation UPLC Separation (Biphenyl Column, pH 3.5) extraction->separation Inject ionization ESI+ Ionization (Formation of [M+H]+) separation->ionization Elute detection MS/MS Detection (MRM Mode) ionization->detection m/z 290.2 -> 126.1 data Quantification (Trace Analysis) detection->data Calculate ppm

Caption: Logical workflow for the trace quantification of 3-Amino Ropivacaine, highlighting the critical transition from separation to MS/MS detection.

Detailed Experimental Protocol

Protocol A: LC-MS/MS for Trace Quantification (Recommended)

Applicability: Routine QC for genotoxic impurity limits (e.g., < 20 ppm).

1. Instrumentation & Conditions

  • System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

  • Column: Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

2. Gradient Program

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Divert to Waste (Salt removal)
5.0 40 Linear Gradient
6.0 95 Wash
8.0 95 Hold
8.1 5 Re-equilibration

| 11.0 | 5 | End |

3. Mass Spectrometry Parameters (Source Dependent)

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Gas Temp: 350°C.

  • MRM Transitions (Critical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale
3-Amino Ropivacaine 290.2 [M+H]+126.1 (Quantifier)25Cleavage of piperidine ring (Standard Ropivacaine fragment)
136.1 (Qualifier)35Cleavage of amide; specific 3-amino-xylidine fragment
Ropivacaine 275.2 [M+H]+126.125Reference peak

Note: The shift from m/z 275 (Ropivacaine) to m/z 290 (3-Amino) corresponds to the addition of -NH2 (+16 Da) minus H (+15 Da net change).

4. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: Remove high-concentration Ropivacaine matrix to prevent MS source contamination.

  • Cartridge: Mixed-mode Cation Exchange (MCX) - Crucial for basic amines.

  • Step 1: Condition cartridge with MeOH and Water.

  • Step 2: Load sample (dissolved in 0.1% Formic Acid).

  • Step 3: Wash with 0.1 N HCl (Retains Ropivacaine and Amino-impurity).

  • Step 4: Elute with 5% NH4OH in Methanol. Note: Both parent and impurity elute, but matrix salts are removed. For higher sensitivity, liquid-liquid extraction at controlled pH may be optimized to separate the highly lipophilic parent from the more polar amino-impurity, though difficult due to structural similarity.

Validation Parameters (Self-Validating Logic)

To ensure the data is trustworthy (Trustworthiness in E-E-A-T), the method must pass these specific criteria:

A. Specificity & Selectivity

  • Test: Inject a mixture of Ropivacaine, 3-Hydroxy Ropivacaine, and 3-Amino Ropivacaine.

  • Requirement: Resolution (Rs) > 1.5 between 3-Amino Ropivacaine and Ropivacaine. The MRM transition 290->136 must be silent in the Ropivacaine channel.

B. Sensitivity (LOD/LOQ)

  • Target: If the daily dose is > 1g (unlikely for local anesthetics, but assuming worst case), the TTC limit is 1.5 µ g/day . For a 100 mg dose, limit is ~15 ppm.

  • Requirement: LOQ should be ≤ 1.5 ppm (approx 0.15 µg/mL in solution).

  • Calculation: S/N ≥ 10 for LOQ.

C. Linearity & Accuracy

  • Range: LOQ to 150% of the specification limit (e.g., 0.5 ppm to 30 ppm).

  • Correlation Coefficient (r²): ≥ 0.995.

  • Recovery: Spiked samples at 3 levels (LOQ, 100%, 150%) must yield 80-120% recovery.

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Peak Tailing Interaction of the amino group with residual silanols on the column.Switch to a "Charged Surface Hybrid" (CSH) column or increase buffer ionic strength (10 mM Ammonium Formate).
Matrix Effect (Suppression) High concentration of Ropivacaine parent drug suppressing the trace impurity signal.Use a stable isotope labeled internal standard (e.g., Ropivacaine-d7 ) or optimize the divert valve to send the main Ropivacaine peak to waste.
Carryover The amino group sticking to the injector needle.Use a needle wash solution of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Assessment Report: Ropivacaine Hydrochloride. Retrieved from [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine. Frontiers in Molecular Biosciences. Retrieved from [Link]

Application Note & Protocol: A Guide to Forced Degradation of Ropivacaine for the Generation of its Primary Hydrolytic Degradant

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed framework and step-by-step protocols for conducting forced degradation studies on Ropivacaine, an amino amide local anesthetic. The primary objective is to deliberately induce and characterize its degradation pathways, with a specific focus on generating the principal hydrolytic degradant, 2,6-dimethylaniline. This document aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to ensure regulatory compliance and scientific rigour.[1][2][3] We delve into the causality behind experimental choices, offering field-proven insights to facilitate the development of robust, stability-indicating analytical methods crucial for drug safety, efficacy, and shelf-life determination.

Introduction: The Rationale for Stress Testing Ropivacaine

Ropivacaine, chemically described as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used local anesthetic valued for its favorable safety profile compared to other agents in its class.[4] Like all pharmaceutical products, Ropivacaine is susceptible to degradation when exposed to various environmental stressors, potentially leading to a loss of potency or the formation of toxic impurities.[5][6]

Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the FDA and EMA under ICH guidelines.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, as well as oxidative and photolytic stress.[1][7] The core objectives of these studies are threefold:

  • Elucidate Degradation Pathways: To identify the likely degradation products that may form under normal storage conditions.

  • Develop Stability-Indicating Methods: To create and validate analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification and purity assessment.[6]

  • Inform Formulation and Packaging: To understand the intrinsic stability of the drug molecule, which aids in developing a stable formulation and selecting appropriate packaging.

A primary degradation pathway for amide-containing compounds like Ropivacaine is hydrolysis of the amide bond. This reaction cleaves the molecule, yielding its constituent carboxylic acid and amine. In the case of Ropivacaine, this process generates 2,6-dimethylaniline and (S)-1-propylpiperidine-2-carboxylic acid . This application note provides detailed protocols to controllably generate and analyze these degradants, with a focus on the aromatic amine impurity.

Scientific Principles: The Chemistry of Ropivacaine Degradation

The stability of Ropivacaine is intrinsically linked to its chemical structure, specifically the amide linkage which is the most labile functional group under hydrolytic (acidic or basic) conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the carbon-nitrogen bond.

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This is often a more direct and efficient means of cleaving the amide bond compared to acid hydrolysis.[8][9] This pathway is particularly relevant for generating 2,6-dimethylaniline from Ropivacaine.

  • Oxidative Degradation: The molecule may be susceptible to attack by reactive oxygen species, potentially at the tertiary amine on the piperidine ring or the aromatic ring.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to induce degradation, although the specific pathways can be complex.[10]

  • Thermal Degradation: High temperatures can provide the activation energy required to overcome reaction barriers and induce degradation, often accelerating hydrolytic or oxidative processes.[11][12]

The following diagram illustrates the primary alkaline hydrolysis pathway for Ropivacaine.

G cluster_reactants Reactants cluster_products Degradation Products Ropivacaine Ropivacaine ((S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide) Stress NaOH / Heat (Alkaline Hydrolysis) Ropivacaine->Stress Amine 2,6-Dimethylaniline (Primary Aromatic Amine Impurity) Stress->Amine Amide Bond Cleavage Acid (S)-1-Propylpiperidine-2-carboxylic acid Stress->Acid Amide Bond Cleavage

Caption: Alkaline Hydrolysis Pathway of Ropivacaine.

Experimental Design & Analytical Methodology

A successful forced degradation study requires a systematic approach. The goal is not to completely destroy the drug but to achieve a target degradation of approximately 5-20%.[1][13] This level of degradation is sufficient to detect and quantify the resulting impurities without making the chromatograms overly complex.

Essential Equipment & Reagents
  • Ropivacaine Hydrochloride reference standard

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector.[5][7] Mass Spectrometry (LC-MS) is recommended for peak identification.[8][14]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) or equivalent[7]

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • pH meter, water bath, oven, and a photostability chamber

Analytical Method: A Starting Point

A stability-indicating method must be developed and validated to separate Ropivacaine from its degradants. The following conditions can serve as a starting point for method development.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size[7]
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., pH 7.5) in a 66:34 v/v ratio[7]
Flow Rate 0.9 - 1.5 mL/min[7][15]
Detection UV at 220 nm or 270 nm[7][15]
Column Temp. 30-40 °C
Injection Vol. 10-20 µL

Detailed Protocols for Forced Degradation

For each condition below, prepare a stock solution of Ropivacaine HCl (e.g., 1 mg/mL in a suitable solvent like water or methanol). An unstressed control sample (stock solution diluted to the final concentration without any stressor) should be analyzed alongside the stressed samples.

Protocol 1: Acidic Hydrolysis
  • Rationale: To assess susceptibility to degradation in an acidic environment, simulating conditions like gastric fluid or acidic excipients.

  • Transfer 5 mL of the Ropivacaine stock solution into a flask.

  • Add 5 mL of 0.1 M HCl.

  • Heat the solution in a water bath at 80°C for 4 hours.

  • Cool the solution to room temperature.

  • Carefully neutralize the sample with an equivalent volume and concentration of NaOH (e.g., 5 mL of 0.1 M NaOH).

  • Dilute to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

  • Inject into the HPLC system.

Protocol 2: Alkaline (Basic) Hydrolysis
  • Rationale: This is the most direct method for cleaving the amide bond to generate 2,6-dimethylaniline.[8][9]

  • Transfer 5 mL of the Ropivacaine stock solution into a flask.

  • Add 5 mL of 0.1 M NaOH.

  • Heat the solution in a water bath at 80°C for 2 hours. A study on the related compound bupivacaine used 1 M NaOH at 100°C for 4 hours for complete degradation.[8] The conditions here are milder to achieve the target 5-20% degradation.

  • Cool the solution to room temperature.

  • Neutralize the sample with an equivalent volume and concentration of HCl (e.g., 5 mL of 0.1 M HCl).

  • Dilute to the final analytical concentration with the mobile phase.

  • Inject into the HPLC system.

Protocol 3: Oxidative Degradation
  • Rationale: To evaluate the drug's sensitivity to oxidation, which can occur in the presence of peroxides or atmospheric oxygen.

  • Transfer 5 mL of the Ropivacaine stock solution into a flask.

  • Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to the final analytical concentration with the mobile phase.

  • Inject into the HPLC system.

Protocol 4: Thermal Degradation
  • Rationale: To assess the impact of high temperature on the drug substance in the solid state and in solution.

  • Solid State: Place a thin layer of Ropivacaine HCl powder in a petri dish and expose it to 70°C in a hot air oven for 48 hours. After exposure, prepare a solution at the target analytical concentration.

  • Solution State: Heat the Ropivacaine stock solution at 70°C for 48 hours. After cooling, dilute to the final analytical concentration.

  • Inject both samples into the HPLC system.

Protocol 5: Photolytic Degradation
  • Rationale: To determine the drug's light sensitivity, as required by ICH Q1B guidelines.[2]

  • Expose the Ropivacaine stock solution and solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

  • After exposure, prepare solutions of both the exposed and control samples to the final analytical concentration.

  • Inject into the HPLC system.

Summary of Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl80 °C4 hours
Alkaline Hydrolysis 0.1 M NaOH80 °C2 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Thermal (Solid) Dry Heat70 °C48 hours
Thermal (Solution) Dry Heat70 °C48 hours
Photolytic ICH Q1B ConditionsControlledAs per guideline

Experimental Workflow Visualization

The overall process for a forced degradation study can be visualized as follows:

Caption: General Workflow for Ropivacaine Forced Degradation Study.

Conclusion and Further Steps

Executing these protocols will provide critical insights into the stability profile of Ropivacaine. The data generated will show under which conditions the drug is unstable and will yield samples containing the primary hydrolytic degradant, 2,6-dimethylaniline, as well as other potential impurities. This information is paramount for the development and validation of a stability-indicating analytical method. Subsequent steps would involve the structural elucidation of any unknown degradation products (using techniques like LC-MS/MS or NMR[16]) and the validation of the analytical method according to ICH Q2(R1) guidelines.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. [Link]

  • Ropivacaine Impurities and Related Compound. Veeprho. [Link]

  • Patel, K. M., & Patel, A. D. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Pharmaceutical Technology. [Link]

  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. PMC. [Link]

  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. (2025, August 10). ResearchGate. [Link]

  • Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharid. SciSpace. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]

  • Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. International Journal of Pharmaceutical Erudition. [Link]

  • Ropivacaine Hydrochloride - USP-NF. (2020, January 31). USP. [Link]

  • Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. (2022, January 22). Sciforum. [Link]

  • Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. (2025, July 12). PMC. [Link]

  • Naropin® (ropivacaine HCl) Injection. (2018, November 15). accessdata.fda.gov. [Link]

  • A Comparative Study for Natural Degradation of Three Local Anesthetic Drugs for Human use by 1H NMR Relaxometry and FT-IR Spectroscopy. (2019, June 29). ResearchGate. [Link]

  • Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon's up-and-down method. (2025, July 13). Frontiers. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

  • Ropivacaine. Wikipedia. [Link]

  • Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon's up-and-down method. (2025, July 14). PMC. [Link]

Sources

"chromatographic conditions for optimal separation of Ropivacaine and its amino impurities"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC scientists requiring robust chromatographic separation of Ropivacaine and its critical amino impurities, specifically focusing on the genotoxic precursor 2,6-Dimethylaniline (2,6-DMA) and the enantiomeric impurity (R)-Ropivacaine .

Part 1: Strategic Overview & Scientific Rationale

The "Amino" Challenge in Ropivacaine Analysis

Ropivacaine Hydrochloride is an amino-amide local anesthetic.[1] The term "amino impurities" in this context primarily refers to two distinct chemical risks:

  • 2,6-Dimethylaniline (2,6-DMA): A synthesis precursor and hydrolytic degradation product. It is an aromatic amine and a known genotoxin. Regulatory limits are extremely strict (typically < 10-20 ppm), requiring high-sensitivity methods distinct from general purity assays.

  • Related Piperidine Derivatives: Including the (R)-enantiomer (Impurity B) and Bupivacaine homologs.

Mechanistic Separation Logic
  • pKa Manipulation: Ropivacaine is a base (pKa ~8.1). 2,6-DMA is a weak base (pKa ~3.9).

    • Low pH (pH < 3.0): Both species are protonated. Ropivacaine is highly soluble and elutes quickly; 2,6-DMA is less ionized and retains differently.

    • High pH (pH > 7.5):[2] 2,6-DMA is neutral (hydrophobic, high retention on C18). Ropivacaine is partially non-ionized. This pH is often preferred for 2,6-DMA analysis to maximize its interaction with the stationary phase and separate it from the solvent front.

  • Stationary Phase Selection:

    • C18 (L1): The workhorse for general related substances.

    • Phenyl-Hexyl: Superior for "amino" impurities (2,6-DMA) due to

      
       interactions with the aromatic ring of the aniline impurity, offering orthogonal selectivity to C18.
      

Part 2: Experimental Protocols

Protocol A: High-Sensitivity Analysis of 2,6-Dimethylaniline (Impurity A)

Objective: Quantitation of the genotoxic impurity 2,6-DMA at ppm levels. Method Basis: Modified USP/EP conditions optimized for trace detection.

Chromatographic Conditions
ParameterSetting
Column C18 (L1) or Phenyl-Hexyl, 4.6 mm x 150 mm, 3.5 µm or 5 µm
Mobile Phase Buffer: Acetonitrile (60:40 v/v)
Buffer Composition 20 mM Sodium Phosphate, adjusted to pH 8.0 (Critical for 2,6-DMA retention)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm (Maximal absorbance for anilines; increases sensitivity vs 240 nm)
Injection Volume 20 - 50 µL (Higher volume required for trace analysis)
Run Time ~15 minutes
Preparation Steps[1][2][3][4][5][6][7][8][9][10]
  • Buffer Prep: Dissolve 2.76 g Monobasic Sodium Phosphate in 1000 mL water. Adjust pH to 8.0 ± 0.1 using 1N NaOH or 10% Phosphoric Acid.

  • Standard Solution: Prepare 2,6-DMA reference standard at 0.5 µg/mL (represents ~25 ppm limit relative to a 20 mg/mL sample).

  • Sample Solution: Dissolve Ropivacaine HCl API at 20 mg/mL in Mobile Phase.

System Suitability Criteria (Self-Validating)
  • S/N Ratio: > 10 for the 2,6-DMA peak in the Standard Solution.[2][3]

  • Resolution: > 5.0 between 2,6-DMA and the Ropivacaine main peak (if co-eluting, though Ropivacaine usually elutes much later at pH 8).

Protocol B: General Related Substances (Impurity B, Bupivacaine)

Objective: Separation of Ropivacaine from homologous impurities and enantiomers. Note: Chiral separation (Impurity B) typically requires a Chiral-AGP or Cyclodextrin-based method. The method below is for chemical purity (achiral).

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 4.6 mm x 250 mm, 5 µm
Mobile Phase A Phosphate Buffer pH 4.0 (20 mM)
Mobile Phase B Acetonitrile
Gradient Time (min) %B: 0/25

20/50

25/25
Flow Rate 1.2 mL/min
Detection UV at 240 nm

Part 3: Visualization & Logic

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the correct chromatographic approach based on the specific "amino" impurity type.

MethodDevelopment Start Start: Ropivacaine Impurity Analysis Decision Target Impurity Type? Start->Decision PathA Genotoxic Amino Impurity (2,6-Dimethylaniline) Decision->PathA Trace Toxicity PathB Homologs/Degradants (Bupivacaine, Hydroxy-Rop) Decision->PathB General Purity CondA Condition A: High pH (8.0) Suppresses 2,6-DMA Ionization PathA->CondA CondB Condition B: Acidic pH (3.0-4.0) Ion-Pairing or Standard RP PathB->CondB ColA Column: Phenyl-Hexyl or C18 (Max Retention for Neutrals) CondA->ColA ColB Column: C18 (L1) (Standard Hydrophobic Interaction) CondB->ColB DetectA Detection: UV 210 nm (High Sensitivity for Anilines) ColA->DetectA DetectB Detection: UV 240 nm (General Amide Absorption) ColB->DetectB

Caption: Decision tree for selecting chromatographic conditions based on impurity chemistry (Genotoxic vs. General).

System Suitability Logic (SST)

This diagram defines the self-validating loop to ensure the method is performing correctly before releasing results.

SST_Logic Inject Inject Standard (2,6-DMA + Ropivacaine) CheckRes Check Resolution (Rs) Target: > 5.0 Inject->CheckRes CheckSN Check S/N Ratio Target: > 10 (for limit) CheckRes->CheckSN Rs OK FailRes FAIL: Resolution Action: Adjust pH +/- 0.1 or Check Column Age CheckRes->FailRes Rs < 5.0 Pass PASS: Proceed to Sample Analysis CheckSN->Pass S/N > 10 FailSN FAIL: Sensitivity Action: Clean Flow Cell or Increase Inj Vol CheckSN->FailSN S/N < 10

Caption: System Suitability Test (SST) logic flow for validating the 2,6-DMA impurity method.

Part 4: Troubleshooting & Optimization

  • Peak Tailing: Ropivacaine is a basic amine. If tailing factor > 2.0, add 5-10 mM Triethylamine (TEA) to the mobile phase (for pH < 5 methods) or ensure the phosphate buffer concentration is at least 20 mM to mask silanol sites.

  • Baseline Drift at 210 nm: When using the high-sensitivity method (Protocol A), ensure high-quality HPLC-grade Acetonitrile is used. Phosphate buffers can absorb at 210 nm; ensure the buffer is filtered (0.2 µm) and fresh.

  • Co-elution of Impurities: If 2,6-DMA co-elutes with the solvent front, decrease the organic modifier (Acetonitrile) by 5% or switch to a Phenyl-Hexyl column to increase retention of the aromatic ring.

References

  • USP Monograph. Ropivacaine Hydrochloride Injection: Limit of 2,6-Dimethylaniline. United States Pharmacopeia (USP-NF).

  • Marisetti, V., et al. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.[11] Chromatographia.[1][3][6][8][10][11][12]

  • Salama, N., et al. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC.[13] European Journal of Chemistry.

  • EAG Laboratories. Impurity Testing: Ropivacaine Case Study. (General Reference for API Impurity Profiling). Link

Sources

"application of capillary electrophoresis for 3-Amino Ropivacaine analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Analysis of 3-Amino Ropivacaine by Capillary Electrophoresis

Executive Summary

This application note details a robust Capillary Zone Electrophoresis (CZE) protocol for the detection and quantification of 3-Amino Ropivacaine , a critical structural analogue and potential impurity of the local anesthetic Ropivacaine.

Unlike High-Performance Liquid Chromatography (HPLC), which relies primarily on hydrophobic partitioning, this CZE method exploits the differential ionization states of the analytes. By manipulating the pH of the Background Electrolyte (BGE), we induce a distinct charge-to-mass ratio difference between the mono-cationic Ropivacaine and the di-cationic 3-Amino Ropivacaine, achieving baseline separation in under 10 minutes with superior orthogonality to standard LC methods.

Introduction & Scientific Rationale

The Analyte Challenge

Ropivacaine ((S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide) is a pure S-enantiomer anesthetic. 3-Amino Ropivacaine (N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide) introduces a primary amine group onto the phenyl ring.[1]

In standard Reverse-Phase HPLC (RP-HPLC), the hydrophobicity difference between these two molecules is marginal, often leading to co-elution or requiring expensive ion-pairing reagents.

The Electrophoretic Solution (The "Why")

Capillary Electrophoresis separates analytes based on their electrophoretic mobility (


), defined by the equation:


Where


 is the net charge, 

is viscosity, and

is the hydrodynamic radius.
  • Ropivacaine: Contains one basic center (piperidine nitrogen, pKa

    
     8.1). At pH < 7, it carries a +1 charge .
    
  • 3-Amino Ropivacaine: Contains the piperidine nitrogen (pKa

    
     8.1) AND  an aromatic amine (aniline derivative, estimated pKa 
    
    
    
    3.5 - 4.5).

Strategic Mechanism: By selecting a BGE with pH 2.5 , we ensure:

  • The piperidine nitrogen is fully protonated in both molecules.

  • The aromatic amine in 3-Amino Ropivacaine is significantly protonated.

  • Result: 3-Amino Ropivacaine behaves as a dication (+2) , while Ropivacaine remains a monocation (+1) . The impurity will migrate significantly faster, providing a wide separation window.

Visualizing the Separation Mechanism

The following diagram illustrates the charge-state logic driving this protocol.

SeparationMechanism cluster_conditions Experimental Conditions (pH 2.5) cluster_analytes Analyte Protonation State cluster_migration Electrophoretic Migration BGE Phosphate Buffer pH 2.5 Rop Ropivacaine (Piperidine N+) Net Charge: +1 BGE->Rop Protonates AminoRop 3-Amino Ropivacaine (Piperidine N+ & Aniline N+) Net Charge: ~ +2 BGE->AminoRop Double Protonates Slow Slow Migration (Second Peak) Rop->Slow Lower Charge/Size Ratio Fast Fast Migration (First Peak) AminoRop->Fast High Charge/Size Ratio

Figure 1: Mechanism of charge-based separation at pH 2.5. The dicationic nature of the impurity drives faster migration.

Materials and Instrumentation

ComponentSpecificationPurpose
CE System Agilent 7100, Sciex PA 800 Plus, or equivalentHigh-voltage separation
Capillary Bare Fused Silica (BFS)Standard separation channel
Dimensions ID: 50 µm, Total Length: 40-50 cm (Effective: 30-40 cm)Narrow ID reduces Joule heating
Detector Diode Array Detector (DAD)UV absorbance monitoring
Reagents H3PO4 (85%), TEA (Triethylamine), NaOH (1.0 M)Buffer components
Water Milli-Q (18.2 MΩ·cm)Prevent baseline noise

Detailed Experimental Protocol

Buffer Preparation (Background Electrolyte - BGE)
  • Composition: 50 mM Phosphate Buffer, pH 2.5.

  • Dissolve 3.40 g of KH2PO4 in 450 mL of Milli-Q water.

  • Adjust pH to 2.5 using concentrated Phosphoric Acid (H3PO4). Note: Do not use HCl, as chloride ions can cause baseline absorbance issues at low UV.

  • Dilute to 500 mL volume.

  • Filter through a 0.22 µm membrane filter and degas by sonication for 10 minutes.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of Ropivacaine HCl and 1 mg of 3-Amino Ropivacaine in 10 mL of water . (Avoid methanol if possible to prevent peak splitting due to conductivity mismatch).

  • Working Standard: Dilute stock to 100 µg/mL (Ropivacaine) and 1 µg/mL (3-Amino Ropivacaine) using 10-fold diluted BGE as the diluent.

    • Expert Tip: Diluting the sample in a buffer with lower conductivity than the BGE induces "Field-Amplified Sample Stacking" (FASS), sharpening the peaks and improving sensitivity.

Capillary Conditioning
  • New Capillary:

    • Flush with 1.0 M NaOH (20 min).

    • Flush with Water (10 min).

    • Flush with BGE (20 min).

  • Between Runs (Hysteresis Control):

    • Flush with 0.1 M NaOH (2 min).

    • Flush with Water (1 min).

    • Flush with BGE (3 min).

Separation Parameters
ParameterSettingRationale
Temperature 25°CConstant viscosity for reproducible migration times.
Voltage +25 kV (Normal Polarity)Anode (+) at inlet. Cations migrate toward cathode (-).
Injection Hydrodynamic (50 mbar for 5 sec)Robust, bias-free injection volume (~3-5 nL).
Detection UV @ 210 nm (Reference 360 nm)210 nm captures the amide bond; 240 nm is optional for aniline specificity.
Run Time 10 - 12 minutesSufficient for Ropivacaine to elute.

Workflow Diagram

ProtocolWorkflow cluster_prep 1. Preparation cluster_run 2. CE Analysis cluster_data 3. Analysis Start Start Step1 Prepare BGE: 50mM Phosphate pH 2.5 Start->Step1 Step2 Sample Dilution: Dilute in 1/10th BGE (Stacking Effect) Step1->Step2 Step3 Pre-Conditioning: NaOH -> H2O -> BGE Step2->Step3 Step4 Injection: 50 mbar / 5 sec Step3->Step4 Step5 Separation: +25 kV, 25°C Step4->Step5 Step6 Data Processing: Calculate Resolution (Rs) Check Symmetry Step5->Step6 End Report Results Step6->End

Figure 2: Step-by-step experimental workflow for routine analysis.

Expected Results & Validation Criteria

Migration Order
  • First Peak (~4-5 min): 3-Amino Ropivacaine (Higher mobility due to +2 charge).

  • Second Peak (~6-8 min): Ropivacaine (Lower mobility, +1 charge).

System Suitability Parameters

To ensure the method is self-validating, the following criteria must be met:

ParameterAcceptance CriteriaTroubleshooting
Resolution (Rs) > 2.0 between Impurity and APIIf low, decrease pH to 2.0 to ensure full protonation of the aniline.
Tailing Factor 0.8 - 1.2If tailing occurs, add 10% Acetonitrile to BGE or increase buffer concentration to 75 mM.
Migration Time RSD < 1.0% (n=6)If drifting, check capillary thermostat or replenish buffer vials.
Current Stability Stable (< 50 µA)If fluctuating, degas buffer thoroughly or check for bubbles.
Linearity & Sensitivity
  • LOD (Limit of Detection): Expected ~0.5 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): Expected ~1.5 µg/mL (S/N > 10).

  • Linearity: R² > 0.999 over 0.1% to 120% of target concentration.

References

  • Sänger-Van De Griend, C. E., & Gröningsson, K. (1996).[2] Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound.[2][3] Journal of Pharmaceutical and Biomedical Analysis.[2][3][4] Link

  • MedChemExpress. (n.d.). 3-Amino ropivacaine Product Information and Structure (CAS 247061-08-1).[5][1][6]Link

  • Altria, K. D. (1993).[7] Capillary Electrophoresis: an attractive technique for chiral separations and impurity determination.[7][8] Journal of Chromatography A. Link

  • Eeckhaut, A. V., et al. (2006). Separation of selected anesthetic drugs by nonaqueous capillary electrophoresis.[8] Journal of Pharmaceutical and Biomedical Analysis.[2][3][4] Link

Disclaimer: This protocol is designed for research and development purposes. Full GMP validation is required before application in a regulated quality control environment.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for 3-Amino Ropivacaine Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the analytical separation of Ropivacaine and its related impurity, 3-Amino Ropivacaine. As Senior Application Scientists, we understand that achieving optimal resolution is paramount for accurate quantification and regulatory compliance. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm starting my method development for Ropivacaine and its impurities. What is a good starting point for a reversed-phase HPLC mobile phase?

A good initial method for separating Ropivacaine and its more polar impurity, 3-Amino Ropivacaine, would be based on a standard reversed-phase C18 column. The key is to control the ionization of these basic compounds to achieve sharp, symmetrical peaks.

A robust starting point involves an isocratic or gradient elution using a combination of an organic modifier and an acidic aqueous buffer.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmA versatile, hydrophobic stationary phase suitable for retaining Ropivacaine.
Mobile Phase A 0.05 M Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidThe acidic pH ensures that the amine functional groups on both Ropivacaine and 3-Amino Ropivacaine are consistently protonated, which is crucial for good peak shape.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography. Acetonitrile often provides sharper peaks and lower backpressure.
Elution Profile Isocratic: 60:40 (A:B) or a shallow gradientStart with an isocratic hold to assess retention. If co-elution occurs, a shallow gradient (e.g., 30% to 50% B over 15 minutes) can enhance resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperatures can improve peak efficiency but may also alter selectivity.[2]
Detection UV at 210-240 nmRopivacaine has UV absorbance in this range. A wavelength of 240 nm is mentioned in some pharmacopeial methods.[3][4]

This starting point should provide initial retention for both compounds, with 3-Amino Ropivacaine eluting earlier due to its expected higher polarity.

Q2: I have poor resolution between Ropivacaine and 3-Amino Ropivacaine. The peaks are too close together. What is the first parameter I should adjust?

When facing co-elution or poor resolution, the most impactful parameter to adjust first is the organic solvent strength of the mobile phase.

Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Reduce Organic Solvent Percentage: Decreasing the concentration of acetonitrile or methanol will increase the retention time of both analytes.[5] This increased interaction with the stationary phase often provides more opportunity for the column to differentiate between the two compounds, thus improving resolution. Try reducing the organic component by 5-10% and observe the effect.

  • Change the Organic Solvent (Selectivity Tuning): If adjusting the solvent strength is insufficient, changing the type of organic modifier can alter the selectivity of the separation. Acetonitrile and methanol interact differently with analytes. Methanol is a protic solvent and can engage in hydrogen bonding, which may selectively change the retention of one compound more than the other, leading to better separation.[1]

  • Fine-Tune the pH: While the initial pH of 3.0 is a good starting point, minor adjustments can have a significant impact on selectivity, especially if the pKa values of Ropivacaine and 3-Amino Ropivacaine are slightly different. Adjust the pH in small increments (e.g., ±0.2 units) and assess the impact on resolution.

Q3: My 3-Amino Ropivacaine peak is tailing significantly. What is causing this, and how can I achieve a more symmetrical peak?

Peak tailing for basic compounds like 3-Amino Ropivacaine is a classic issue in reversed-phase chromatography.[6] The primary cause is secondary ionic interactions between the protonated amine groups of your analyte and deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1]

Mechanism of Peak Tailing

G cluster_0 Mobile Phase (pH < 3.5) cluster_1 Stationary Phase cluster_2 Mobile Phase (pH > 4) cluster_3 Stationary Phase Analyte Analyte-NH3+ C18 C18 Chains (Hydrophobic Interaction) Analyte->C18 Desired Interaction (Good Peak Shape) Silanol Residual Silanol (Si-OH) Analyte2 Analyte-NH3+ C18_2 C18 Chains (Hydrophobic Interaction) Analyte2->C18_2 Primary Interaction Silanol2 Deprotonated Silanol (Si-O⁻) Analyte2->Silanol2 Secondary Interaction (Peak Tailing)

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Solutions to Mitigate Peak Tailing:

  • Lower Mobile Phase pH: Ensure the pH is low enough (typically between 2.5 and 3.5) to keep the residual silanol groups protonated (Si-OH). This neutralizes their negative charge and minimizes the unwanted ionic interaction with your positively charged analyte.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., increasing from 25 mM to 50 mM) can help to "shield" the silanol groups, reducing their availability for secondary interactions.

  • Use a Modern, High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and undergo exhaustive end-capping procedures to minimize the number of accessible residual silanols. If you are using an older column, upgrading can provide an immediate and significant improvement in peak shape for basic compounds.

  • Add a Competing Base (Use with Caution): In some cases, adding a small amount (e.g., 0.1%) of an amine modifier like Triethylamine (TEA) to the mobile phase can improve peak shape. TEA acts as a competing base, preferentially binding to the active silanol sites and preventing your analyte from interacting with them. However, TEA can shorten column lifetime and may suppress sensitivity in mass spectrometry applications.

Q4: My method needs to resolve the R-enantiomer of Ropivacaine from the main S-enantiomer peak, in addition to separating 3-Amino Ropivacaine. How should I approach this?

Separating enantiomers requires a chiral environment. Standard C18 columns cannot distinguish between enantiomers. You will need to modify your method to include a chiral selector. The United States Pharmacopeia (USP) monograph for Ropivacaine Hydrochloride specifies a method for enantiomeric purity.[3]

Experimental Protocol for Chiral Separation (adapted from USP guidelines):

This often involves using a chiral mobile phase additive. A common choice for this type of compound is a cyclodextrin derivative.

  • Objective: To resolve Ropivacaine related compound B (the R-enantiomer) from the S-Ropivacaine peak.

  • Chiral Selector: Heptakis-(2,6-di-O-methyl)-β-cyclodextrin is frequently used.[3][7]

  • Mobile Phase Preparation:

    • Prepare your aqueous buffer as you would for the achiral separation (e.g., phosphate buffer at a controlled pH).

    • Dissolve a specific concentration of the cyclodextrin derivative directly into the aqueous mobile phase. The concentration is a critical parameter for resolution and may require optimization (e.g., start with 10-15 mM).

    • Mix with the organic modifier (e.g., acetonitrile or methanol) to the desired ratio.

  • Chromatographic Conditions:

    • Column: A standard C18 or C8 column can often be used with a chiral mobile phase additive.

    • Temperature: Temperature control is critical for chiral separations. Lowering the temperature can sometimes increase the resolution between enantiomers.[3][8]

    • Flow Rate: A lower flow rate may also enhance resolution by allowing more time for the transient diastereomeric complexes to form between the analytes and the chiral selector.[2][9]

Key Optimization Parameters:

  • Concentration of the Chiral Selector: This is the most critical factor. Insufficient concentration will result in no separation, while excessive concentration can lead to peak broadening and long retention times.

  • Type and Percentage of Organic Modifier: The organic modifier influences the inclusion of the analyte into the cyclodextrin cavity. You may need to re-optimize the organic percentage after adding the chiral selector.

  • pH and Temperature: As with achiral separations, these parameters affect analyte ionization and interaction kinetics, and should be carefully controlled.

By systematically optimizing these parameters, you can develop a robust method that separates 3-Amino Ropivacaine and simultaneously quantifies the enantiomeric purity of your Ropivacaine sample.

References

  • Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry, 5, 214-218. [Link]

  • Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. SciSpace. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • SCION Instruments. (2021). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • USP Monographs: Ropivacaine Hydrochloride. USP29-NF24. [Link]

  • Labtech. (2023). 11 HPLC Problems and Solutions You Must Know. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Salama, N. N. E.-D. (2016). (PDF) Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. [Link]

  • Ropivacaine Hydrochloride USP 2025. (2025). [Link]

  • USP Monographs: Ropivacaine Hydrochloride Injection. usp31nf26s1_m73930. [Link]

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321. [Link]

  • Fan, T. Y., & Chen, G. (2005). [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column]. Se Pu, 23(4), 393-396. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

"improving sensitivity of LC-MS/MS for low-level detection of 3-Amino Ropivacaine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity Quantitation of 3-Amino Ropivacaine

Status: Operational Ticket ID: #ROPI-NH2-OPT Assigned Specialist: Senior Application Scientist Subject: Method Optimization for Low-Level Detection of 3-Amino Ropivacaine in Biological Matrices

Executive Summary

You are encountering sensitivity limits with 3-Amino Ropivacaine (3-AR). Unlike the more common 3-hydroxy metabolite, the introduction of an amino group creates a di-basic molecule (Piperidine N + Aniline N). This significantly alters polarity and pKa, leading to three common failure modes:

  • Retention Loss: The molecule elutes too early (in the void volume) on standard C18 columns, suffering from severe ion suppression.

  • Peak Tailing: Secondary interactions with silanols broaden the peak, reducing signal-to-noise (S/N).

  • Matrix Interference: Phospholipids co-elute with this polar analyte.

This guide provides a validated, self-correcting workflow to overcome these barriers.

Module 1: Sample Preparation (The Foundation)

Goal: Maximize recovery while removing phospholipids.

Recommendation: Switch from Protein Precipitation (PPT) to Mixed-Mode Cation Exchange (MCX) SPE . Why? 3-AR is basic. PPT leaves too many phospholipids that suppress ionization. Liquid-Liquid Extraction (LLE) is viable but often yields lower recovery for polar di-amines compared to SPE.

Protocol: MCX Solid Phase Extraction
StepActionMechanism
1. Pre-treatment Mix 200 µL Plasma + 200 µL 2% Formic Acid (aq).Acidifies sample (pH < 3) to ensure 3-AR is fully protonated (

or

) for cation exchange.
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates sorbent ligands.
3. Loading Load pre-treated sample at 1 mL/min.3-AR binds to the sulfonate groups (cation exchange) and hydrophobic backbone.
4. Wash 1 1 mL 2% Formic Acid.Removes proteins and hydrophilic interferences.
5. Wash 2 1 mL Methanol.CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. 3-AR remains bound via ionic interaction.
6. Elution 2 x 400 µL 5% Ammonium Hydroxide in Methanol.High pH neutralizes the 3-AR and the sorbent, breaking the ionic bond to release the analyte.
7. Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in 100 µL Mobile Phase A.
Concentrates sample 2x.

Module 2: Chromatographic Separation (The Filter)

Goal: Retain the polar amine and sharpen the peak.

Recommendation: Use a Phenyl-Hexyl or Polar-Embedded C18 column. Why? Standard C18 columns often fail to retain polar amines. Phenyl-Hexyl phases provide "pi-pi" interactions with the aniline ring of 3-AR, increasing retention and separating it from the void volume.

LC Parameters
  • Column: Phenomenex Kinetex Phenyl-Hexyl or Waters XBridge Phenyl (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium formate is crucial. It acts as an "ion-pairing" agent to mask silanols and sharpen amine peaks.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B (Hold for 0.5 min to load)

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibrate for 2 min)

Module 3: Mass Spectrometry (The Detector)

Goal: Selectivity and Transmission.

Analyte Logic:

  • Ropivacaine (Parent): MW 274.4

    
     Precursor 275.2
    
  • 3-Amino Ropivacaine: MW 289.4 (Assuming

    
     addition) 
    
    
    
    Precursor 290.2
  • Fragment Logic: The dominant fragment for Ropivacaine is m/z 126 (the piperidine ring). Since the modification (amino group) is likely on the phenyl ring, the 126 fragment remains the most stable and sensitive quantifier.

MRM Table
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
3-Amino Ropivacaine 290.2126.13522Quantifier
3-Amino Ropivacaine 290.2163.1*3528Qualifier
Ropivacaine-D7 (IS) 282.2133.13522Internal Std

*Note: Qualifier ion 163.1 represents the substituted aniline fragment. Verify experimentally.

Visualizing the Workflow

G Sample Plasma Sample (Contains 3-AR) PreTreat Acidification (2% FA) Sample->PreTreat Protonate SPE MCX SPE Extraction (Bind Cations) PreTreat->SPE Load Wash Wash Steps (Remove Phospholipids) SPE->Wash Clean Elute High pH Elution (5% NH4OH) Wash->Elute Release LC LC Separation (Phenyl-Hexyl Column) Elute->LC Inject MS MS/MS Detection (m/z 290 -> 126) LC->MS Quantify

Figure 1: Optimized MCX-SPE to LC-MS/MS workflow for basic amine metabolites.

Troubleshooting Center (FAQs)

Issue 1: Low Sensitivity (Signal < LLOQ)

Diagnosis: Likely ion suppression or adsorption. Logic: If the peak is symmetrical but small, the mass spec isn't "seeing" the ions due to competition or loss.

CheckAction
Phospholipids Monitor m/z 184 -> 184 (Phosphatidylcholine). If this overlaps with your analyte, modify the gradient or improve the SPE Wash 2 (use 100% MeOH).
Adsorption 3-AR is sticky. Ensure your reconstitution solvent is not 100% aqueous . Use 10-20% organic in the vial to prevent sticking to glass. Use Polypropylene vials.
Source Temp Increase Desolvation Temp (e.g., to 500°C-600°C). Amines need high heat to desolvate effectively.
Issue 2: Poor Peak Shape (Tailing)

Diagnosis: Secondary silanol interactions. Logic: The basic amine groups are binding to acidic silanols on the column silica.

CheckAction
Buffer Strength Increase Ammonium Formate to 10mM or 20mM . The ammonium ions compete for the silanol sites, displacing the analyte.
Column Age Old columns lose end-capping. Replace with a fresh "Polar Embedded" or "Charged Surface" column (e.g., Waters CSH).
Injection Solvent Ensure injection solvent strength is weaker than the starting mobile phase. Inject in 5% Acetonitrile, not 50%.
Issue 3: High Background Noise

Diagnosis: Contaminated solvents or carryover.

CheckAction
Needle Wash 3-AR is basic and sticky. Use an acidic needle wash (e.g., Water/MeOH/Formic Acid 40:50:10) to protonate and wash it off the needle.
Mobile Phase Use fresh LC-MS grade water. Old aqueous mobile phase grows bacteria that produce amine-like noise.

Decision Logic Tree

Logic Start Problem: Low Sensitivity CheckPeak Is Peak Shape Good? Start->CheckPeak GoodPeak Yes (Symmetrical) CheckPeak->GoodPeak BadPeak No (Tailing/Split) CheckPeak->BadPeak MatrixCheck Check Matrix Effect (Post-Column Infusion) GoodPeak->MatrixCheck Suppression Suppression Found MatrixCheck->Suppression NoSuppression No Suppression MatrixCheck->NoSuppression FixSPE Optimize SPE Wash (Switch to MCX) Suppression->FixSPE FixSource Tune Source Temp/Voltage Increase Injection Vol NoSuppression->FixSource CheckSolvent Check Injection Solvent BadPeak->CheckSolvent StrongSolvent Too Strong (>20% Org) CheckSolvent->StrongSolvent WeakSolvent Weak (<10% Org) CheckSolvent->WeakSolvent Dilute Dilute Sample with Water StrongSolvent->Dilute ChangeCol Change Column to Phenyl-Hexyl or CSH WeakSolvent->ChangeCol

Figure 2: Diagnostic logic for troubleshooting sensitivity issues with 3-Amino Ropivacaine.

References

  • Arvidsson, T. et al. (1995). Determination of ropivacaine and its metabolites in human plasma by liquid chromatography-mass spectrometry.[1][2][3][4][5][6] Journal of Chromatography B: Biomedical Sciences and Applications.

    • Relevance: Establishes the foundational fragmentation patterns (m/z 126) for ropivacaine metabolites.
  • Cobb, Z.[1] & Andersson, L.I. (2005). Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis.[1] Analytical and Bioanalytical Chemistry.[1][2][3][7][8][9][10]

    • Relevance: Validates the necessity of specific extraction (SPE)
  • Butiulca, A. et al. (2023).[8][9] LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia. Frontiers in Molecular Biosciences.

    • Relevance: Provides current validated gradient conditions and mobile phase additives (Formic Acid) for ropivacaine metabolites.
  • Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes.

    • Relevance: The industry-standard protocol for extracting basic amines (like 3-AR) to remove phospholipid interferences.

Sources

Validation & Comparative

A Comparative Analysis of Ropivacaine Metabolism: The Formation of 3-Hydroxy Ropivacaine and 2',6'-Pipecoloxylidide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the formation of the two principal metabolites of the local anesthetic Ropivacaine. While the query referenced "3-Amino Ropivacaine," current scientific literature extensively documents the primary metabolic pathways as aromatic hydroxylation and N-dealkylation. Therefore, this guide will focus on the scientifically established major metabolites: 3-Hydroxy Ropivacaine and 2',6'-Pipecoloxylidide (PPX) , offering a robust and evidence-based comparison for researchers, scientists, and drug development professionals.

Introduction to Ropivacaine

Ropivacaine is a long-acting local anesthetic of the amino amide class, widely utilized for surgical anesthesia and acute pain management.[1] Developed as a pure S-(-)-enantiomer, it was introduced as a safer alternative to bupivacaine, with a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[2][3][4] Like other local anesthetics, Ropivacaine functions by reversibly blocking sodium ion channels in nerve fibers, which prevents the generation and conduction of nerve impulses.[5][6] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, particularly its metabolism, which dictates its duration of action and potential for systemic toxicity.

The Metabolic Fate of Ropivacaine: An Overview

Ropivacaine undergoes extensive metabolism in the liver, a critical process for its clearance from the body.[5][6] The biotransformation of Ropivacaine is primarily mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of proteins essential for the metabolism of a vast number of drugs.[7][8][9][10] Two key pathways dominate its metabolic clearance:

  • Aromatic Hydroxylation: This pathway produces 3-Hydroxy Ropivacaine , the major metabolite.

  • N-dealkylation: This pathway leads to the formation of 2',6'-Pipecoloxylidide (PPX) .

Understanding the interplay and distinct characteristics of these two pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and designing safer dosing regimens.

G cluster_0 Hepatic Metabolism Ropivacaine Ropivacaine CYP1A2 CYP1A2 (Primary Pathway) Ropivacaine->CYP1A2 Aromatic Hydroxylation CYP3A4 CYP3A4 (Secondary Pathway) Ropivacaine->CYP3A4 N-dealkylation Metabolite1 3-Hydroxy Ropivacaine (Major Metabolite) CYP1A2->Metabolite1 Metabolite2 2',6'-Pipecoloxylidide (PPX) CYP3A4->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion Further Metabolism & Renal Excretion Metabolite2->Excretion

Caption: Metabolic pathways of Ropivacaine in the liver.

Formation of 3-Hydroxy Ropivacaine: The Primary Pathway

The principal metabolic route for Ropivacaine is aromatic hydroxylation, resulting in the formation of 3-Hydroxy Ropivacaine.[11][12][13]

  • Enzymatic Catalyst: This reaction is predominantly catalyzed by Cytochrome P450 1A2 (CYP1A2) .[2][5][7][8][14] In vivo studies have confirmed that CYP1A2 is the most significant isozyme involved in the overall metabolism of Ropivacaine.[15]

  • Mechanism: The CYP1A2 enzyme facilitates the addition of a hydroxyl (-OH) group to the 3' position of the aromatic ring of the Ropivacaine molecule. This hydroxylation significantly increases the water solubility of the compound, preparing it for subsequent conjugation and renal excretion.[9]

  • Clinical Relevance: The activity of CYP1A2 can be influenced by genetic polymorphisms, smoking status, and co-administration of other drugs. For instance, strong inhibitors of CYP1A2, such as the antidepressant fluvoxamine, can decrease the plasma clearance of Ropivacaine by as much as 70%, leading to elevated plasma levels and an increased risk of toxicity.[15][16] This highlights the critical need to consider a patient's medication profile when administering Ropivacaine.

Formation of 2',6'-Pipecoloxylidide (PPX): The N-dealkylation Pathway

A secondary, yet significant, metabolic pathway for Ropivacaine is N-dealkylation, which yields the metabolite 2',6'-Pipecoloxylidide (PPX).[7][17]

  • Enzymatic Catalyst: This pathway is primarily mediated by Cytochrome P450 3A4 (CYP3A4) .[2][7][14] While considered a minor contributor to the overall clearance compared to CYP1A2, the CYP3A4 pathway is still quantitatively important.[15]

  • Mechanism: N-dealkylation involves the enzymatic removal of the N-propyl group from the piperidine ring of the Ropivacaine molecule.

  • Clinical Relevance: CYP3A4 is one of the most abundant and versatile CYP enzymes, responsible for the metabolism of a large percentage of clinically used drugs.[10] Potent inhibitors of CYP3A4, such as the antifungal agent ketoconazole, can cause a minor decrease in Ropivacaine clearance.[15] While this interaction is generally not considered clinically significant for single doses, it could become relevant during continuous or repeated administration.

Comparative Analysis of Metabolite Formation

A direct comparison reveals key differences in the formation kinetics, enzymatic dependencies, and clinical implications of these two metabolic pathways.

Feature3-Hydroxy Ropivacaine Formation 2',6'-Pipecoloxylidide (PPX) Formation
Metabolic Pathway Aromatic HydroxylationN-dealkylation
Primary Enzyme CYP1A2 [5][7][14]CYP3A4 [7][14]
Contribution to Clearance Major pathway, quantitatively most important.[15]Minor pathway relative to hydroxylation.[15]
Rate-Limiting Factor Primarily dependent on CYP1A2 activity.Primarily dependent on CYP3A4 activity.
Key Inhibitors Fluvoxamine, Ciprofloxacin.[15][16]Ketoconazole, Erythromycin, Ritonavir.[15]
Clinical Significance Drug-drug interactions with strong CYP1A2 inhibitors can be clinically relevant, potentially requiring dose adjustments.[15]Interactions with CYP3A4 inhibitors are less pronounced and typically not clinically significant with single doses.[15]

Pharmacokinetic Profile

Recent studies using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have allowed for precise characterization of the pharmacokinetic profiles of Ropivacaine and its primary metabolite.[18][19]

ParameterRopivacaine3-Hydroxy Ropivacaine
Mean Peak Plasma Concentration (Cmax) 167.5 ± 28.3 ng/mL124.1 ± 21.4 ng/mL
Time to Peak Concentration (Tmax) 1.3 ± 0.2 hours2.3 ± 0.3 hours
Terminal Elimination Half-Life (t½) 19.4 ± 2.8 hours29.2 ± 3.1 hours
Data derived from a pilot study following interpectoral nerve block.[18][19]

The data indicates a rapid metabolic conversion of Ropivacaine to 3-Hydroxy Ropivacaine, with the metabolite's peak concentration occurring approximately one hour after the parent drug's peak.[19] The longer half-life of the metabolite suggests a sustained systemic exposure.[18]

Experimental Protocols for Metabolite Analysis

The investigation of Ropivacaine metabolism in vitro is a cornerstone of preclinical drug development and interaction studies. Below is a representative protocol for quantifying the formation of 3-Hydroxy Ropivacaine and PPX using human liver microsomes (HLMs).

Objective:

To determine the rate of formation of 3-Hydroxy Ropivacaine and PPX from a Ropivacaine substrate using a pooled HLM model and to identify the primary CYP enzymes involved through inhibitor screening.

Materials:
  • Ropivacaine hydrochloride

  • 3-Hydroxy Ropivacaine and PPX analytical standards

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • CYP1A2 selective inhibitor (e.g., Furafylline or Fluvoxamine)

  • CYP3A4 selective inhibitor (e.g., Ketoconazole)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Internal Standard (IS), e.g., Ropivacaine-d7 or Bupivacaine

  • LC-MS/MS system

Experimental Workflow Diagram

G cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_quench Sample Processing cluster_analysis Analysis A 1. Prepare Incubation Mix (Buffer, HLMs, Ropivacaine) B 2. Add Selective Inhibitors (Ketoconazole or Fluvoxamine) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction (Add NADPH System) C->D E 5. Incubate at 37°C (Time-course sampling) D->E F 6. Quench Reaction (Add ice-cold Acetonitrile + IS) E->F G 7. Centrifuge (Pellet proteins) F->G H 8. Collect Supernatant G->H I 9. LC-MS/MS Analysis H->I J 10. Quantify Metabolites (vs. Standard Curve) I->J

Sources

"comparing the toxicological profiles of Ropivacaine and 3-Amino Ropivacaine"

[1]

Executive Summary: The Clinical Standard vs. The Structural Analog

This guide provides a technical comparison between Ropivacaine , the gold-standard long-acting amide local anesthetic, and 3-Amino Ropivacaine (CAS 247061-08-1), a structural analog often encountered as a process-related impurity or synthetic intermediate.

For drug development professionals, distinguishing these two is critical not just for purity analysis, but for understanding the toxicological liability of impurities in pharmaceutical formulations. While Ropivacaine is optimized for differential blockade (sensory > motor) and reduced cardiotoxicity, 3-Amino Ropivacaine introduces a primary aromatic amine moiety, fundamentally altering its safety profile and requiring rigorous genotoxicity qualification.

Key Differentiators at a Glance
FeatureRopivacaine (API) 3-Amino Ropivacaine (Analog/Impurity)
CAS Registry 84057-95-4 (S-enantiomer)247061-08-1
Chemical Identity (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide(2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Primary Use Local Anesthesia (Regional/Epidural)Reference Standard, Impurity, Synthetic Intermediate
Toxicological Focus Cardiotoxicity (hERG/NaV) , CNS excitationGenotoxicity (Ames) , Mutagenicity (Aromatic Amine Alert)
Metabolic Fate Hepatic CYP1A2 (3'-OH), CYP3A4 (PPX)Potential N-acetylation, N-oxidation (Reactive metabolites)

Physicochemical & Structural Analysis

The toxicological divergence begins with the chemical structure. Ropivacaine is designed for lipophilicity-driven nerve penetration with a clean metabolic clearance. The 3-Amino analog alters the electronic density of the xylidine ring.

Structural Causality
  • Ropivacaine: The 2,6-dimethyl substitution on the phenyl ring provides steric hindrance, protecting the amide bond from rapid hydrolysis. Its lipophilicity (LogP ~2.9) ensures effective penetration of the nerve sheath.

  • 3-Amino Ropivacaine: The addition of an electron-donating amino group (-NH2) at the 3-position of the phenyl ring increases the polarity of the molecule.

    • Impact on Potency: Increased polarity typically reduces passive diffusion across the lipid-rich nerve membrane, potentially lowering anesthetic potency compared to the parent.

    • Impact on Toxicity: The primary aromatic amine is a structural alert (structuralophore) for mutagenicity . Metabolic activation (N-hydroxylation) can lead to DNA adduct formation, a risk not present in the parent Ropivacaine.

Comparative Data Table
ParameterRopivacaine3-Amino Ropivacaine
Molecular Weight 274.4 g/mol 289.4 g/mol
Structural Class Amino-amideAmino-amide (Aniline derivative)
pKa (Base) 8.1 (Piperidine N)~8.1 (Piperidine N) + ~4.0 (Aniline N)
Lipophilicity (Est. LogP) 2.90~2.10 (Lower due to polar -NH2)
Solubility Moderate (Lipid soluble)Higher aqueous solubility

Toxicological Profiles: Mechanism & Risk

A. Ropivacaine: The Cardiotoxicity Benchmark

Ropivacaine was developed specifically to mitigate the cardiotoxic risks associated with Bupivacaine.

  • Mechanism: Reversible blockade of voltage-gated Na+ channels (NaV1.5 in heart, NaV1.7 in nerves).

  • Toxicity Pathway:

    • CNS Phase: Prodrome symptoms (tinnitus, agitation) occur at lower plasma concentrations (~2–3 µg/mL).

    • CVS Phase: Arrhythmia and cardiac arrest occur at higher concentrations.

    • Safety Margin: Ropivacaine has a wider dissociation between CNS and CVS toxicity compared to racemic bupivacaine due to its pure S-enantiomer stereochemistry and faster dissociation from cardiac Na+ channels.

B. 3-Amino Ropivacaine: The Genotoxic Liability

As an impurity or analog, the primary concern shifts from acute channel blockade to long-term safety (carcinogenicity) .

  • Structural Alert: The molecule contains a primary aniline substructure. Many 3- or 4-substituted anilines are positive in the Ames test due to the formation of nitrenium ions after metabolic activation.

  • Acute Toxicity Prediction:

    • Due to lower lipophilicity, 3-Amino Ropivacaine is likely less potent in blocking cardiac Na+ channels (reduced "Fast-In/Slow-Out" kinetics).

    • However, if the amino group alters the pKa significantly, it could affect intracellular trapping within the cardiomyocyte.

Visualization: Metabolic & Toxicity Pathways

The following diagram illustrates the divergent metabolic fates and toxicity risks of the two compounds.

ToxicityPathwaysRopivacaineRopivacaine(Parent Drug)CYP1A2CYP1A2(Liver)Ropivacaine->CYP1A2MetabolismNaChannelNaV1.5 Blockade(Cardiotoxicity Risk)Ropivacaine->NaChannelHigh DoseAminoRop3-Amino Ropivacaine(Impurity/Analog)AminoRop->NaChannelReduced Potency?MetActMetabolic Activation(N-Hydroxylation)AminoRop->MetActBioactivationOH_Rop3'-OH Ropivacaine(Major Metabolite)CYP1A2->OH_RopExcretionRenal Excretion(Safe Clearance)OH_Rop->ExcretionNitreniumNitrenium Ion(Reactive Intermediate)MetAct->NitreniumDNA_AdductDNA Adducts(Genotoxicity Risk)Nitrenium->DNA_AdductCovalent Binding

Figure 1: Divergent toxicological pathways. Ropivacaine follows a clearance-based hepatic pathway, whereas 3-Amino Ropivacaine carries a risk of bioactivation to reactive genotoxic intermediates.

Experimental Protocols for Qualification

To validate the safety profile of 3-Amino Ropivacaine (e.g., when qualifying it as an impurity >0.15% in a drug product), the following self-validating workflows are required.

Protocol A: Comparative Cardiotoxicity (hERG Assay)

Objective: Determine if the 3-Amino modification increases arrhythmia risk compared to Ropivacaine.

  • Cell System: HEK293 cells stably expressing hERG (human Ether-à-go-go-Related Gene) potassium channels.

  • Preparation:

    • Control: Ropivacaine HCl (0.1, 1, 10, 100 µM).

    • Test: 3-Amino Ropivacaine (0.1, 1, 10, 100 µM).

    • Positive Control: E-4031 (known blocker).

  • Electrophysiology (Patch Clamp):

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit tail current.

  • Data Analysis:

    • Calculate IC50 for tail current inhibition.

    • Success Criteria: If 3-Amino Ropivacaine IC50 > Ropivacaine IC50, it suggests lower cardiotoxic potential regarding QT prolongation.

Protocol B: Genotoxicity Assessment (Ames Test)

Objective: Detect mutagenic potential of the aniline moiety.

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Metabolic Activation: Perform assay with and without S9 mix (rat liver enzyme fraction) to simulate hepatic metabolism (crucial for activating the amino group).

  • Dosing: 5 concentration levels (e.g., up to 5000 µ g/plate ).

  • Readout: Count revertant colonies.

  • Interpretation:

    • Ropivacaine: Historically Negative.

    • 3-Amino Ropivacaine: If colony count increases >2-fold over background in S9+ plates, it confirms genotoxic liability due to the aromatic amine.

Visualization: Safety Screening Workflow

This workflow outlines the decision logic for qualifying the 3-Amino analog.

ScreeningWorkflowStartSample: 3-Amino RopivacaineInSilico1. In Silico Assessment(DEREK/SAR)Start->InSilicoAmes2. Ames Test (OECD 471)(+/- S9 Activation)InSilico->AmesDecision1Mutagenic?Ames->Decision1Cardio3. hERG/NaV Assay(Secondary Safety)Decision1->CardioNegativeRejectHigh Risk(Reduce to < Threshold of Toxicological Concern)Decision1->RejectPositiveSafeQualify as Impurity(Control < Limit)Cardio->Safe

Figure 2: Step-wise toxicological qualification workflow for 3-Amino Ropivacaine.

Conclusion & Recommendations

While Ropivacaine remains the clinical agent of choice due to its optimized safety window and lack of mutagenic potential, 3-Amino Ropivacaine represents a significant toxicological control point in drug manufacturing.

  • For Research: 3-Amino Ropivacaine serves as a valuable reference standard for impurity profiling.

  • For Safety: It must be treated as a potential mutagenic impurity (Class 3 solvent/impurity guidelines) until proven negative via Ames testing.

  • For Synthesis: Its presence indicates incomplete purification of aniline precursors or side-reactions during the xylidine coupling step.

Final Recommendation: Do not use 3-Amino Ropivacaine for clinical anesthesia. Its physicochemical properties (polarity) and structural alerts (aromatic amine) make it inferior and potentially hazardous compared to the parent drug.

References

  • Ropivacaine Mechanism & Safety Profile

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 175805, Ropivacaine.
    • URL:[Link]

  • 3-Amino Ropivacaine Identity (CAS 247061-08-1) [1][2][3][4]

    • Source: ChemicalBook / MedChemExpress Product D
  • Metabolism of Ropivacaine (CYP1A2/CYP3A4) [5][6]

    • Source: Arlander, E., et al. "Metabolism of ropivacaine by human cytochrome P450 enzymes." Drug Metabolism and Disposition.
    • URL:[Link]

  • Local Anesthetic Systemic Toxicity (LAST) Guidelines

    • Source: American Society of Regional Anesthesia and Pain Medicine (ASRA).
    • URL:[Link]

  • Genotoxicity of Aniline Deriv

    • Source: ECHA (European Chemicals Agency) Guidance on Information Requirements and Chemical Safety Assessment.
    • URL:[Link]

"validation of the analytical method for 3-Amino Ropivacaine according to ICH guidelines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Trace Analysis

In the development of local anesthetics like Ropivacaine, the control of aniline-derivative impurities is critical. 3-Amino Ropivacaine (CAS: 247061-08-1), chemically identified as (2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, represents a specific structural challenge. Unlike the common 2,6-dimethylaniline impurity, the presence of the amino group on the phenyl ring significantly alters the molecule's polarity and potential toxicity profile.

This guide provides a rigorous validation framework for quantifying 3-Amino Ropivacaine. We move beyond legacy isocratic methods, proposing a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method optimized for resolution and sensitivity, validated strictly against ICH Q2(R1) guidelines.

Part 1: Comparative Analysis of Analytical Methodologies

To ensure scientific rigor, we must objectively compare the proposed optimized method against standard pharmacopoeial approaches often used for Ropivacaine related substances.

Table 1: Performance Matrix – Legacy vs. Optimized Method
FeatureLegacy Method (Isocratic HPLC)Proposed Method (Gradient HPLC-DAD) Scientific Rationale
Stationary Phase C18 Standard (5 µm)C18 Hybrid Particle (3 µm or Sub-2 µm) Hybrid particles resist high pH degradation and reduce silanol interactions with the amino group, improving peak symmetry.
Elution Mode Isocratic (Phosphate/ACN)Gradient (Ammonium Acetate/ACN) Isocratic elution causes broad peaks for late eluters. Gradients sharpen peaks, increasing S/N ratio for trace impurities.
Run Time 45–60 minutes< 15 minutes Higher throughput reduces solvent consumption and QC backlog.
Sensitivity (LOQ) ~0.1% (Limit Test)0.03% (Quantitation) The 3-amino substituent is potentially genotoxic; higher sensitivity is required for safety assurance (ICH M7).
Specificity Poor resolution from 2,6-DMABaseline Resolution (Rs > 2.0) Critical for distinguishing between the 3-amino derivative and the parent Ropivacaine/2,6-xylidine.

Part 2: The Optimized Experimental Protocol

Chromatographic Conditions

This protocol utilizes a "Quality by Design" (QbD) approach to ensure robustness against the basic nature of the 3-amino moiety.

  • Instrument: HPLC System equipped with DAD (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: XBridge C18 or equivalent (150 mm x 4.6 mm, 3.5 µm).

    • Why? The ethylene-bridged hybrid (BEH) technology allows for higher pH stability, essential for keeping amino-compounds in their non-ionized or controlled state.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 8.5 with Ammonia.

    • Mechanism: At pH 8.5, Ropivacaine (pKa ~8.1) and its amino-impurities are less protonated, increasing retention on C18 and improving peak shape compared to acidic conditions where silanol stinging occurs.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimized for the aniline ring absorption).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
2.09010
10.04060
12.04060
12.19010
15.09010

Part 3: Validation Strategy (ICH Q2(R1))

The following validation parameters must be executed to demonstrate the method is suitable for its intended purpose.

A. Specificity (Selectivity)

Objective: Prove the method can unequivocally assess 3-Amino Ropivacaine in the presence of the parent drug and other impurities (e.g., 2,6-dimethylaniline).

  • Protocol:

    • Inject Blank (Diluent).

    • Inject Placebo (Excipients).

    • Inject Standard Solution (3-Amino Ropivacaine).

    • Inject Spiked Sample (Ropivacaine API + 3-Amino Ropivacaine + 2,6-DMA).

  • Acceptance Criteria:

    • No interference at the retention time (RT) of 3-Amino Ropivacaine.

    • Resolution (Rs) between 3-Amino Ropivacaine and nearest peak > 1.5.

    • Peak Purity: Purity angle < Purity threshold (using DAD software).

B. Linearity

Objective: Verify the proportional relationship between concentration and response.

  • Protocol: Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit (e.g., 0.15% level).

    • Level 1: LOQ

    • Level 2: 50% of Spec

    • Level 3: 100% of Spec

    • Level 4: 120% of Spec

    • Level 5: 150% of Spec

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Y-intercept bias

      
       of the response at 100% level.[1]
      
C. Limit of Detection (LOD) & Quantitation (LOQ)

Objective: Define the sensitivity limits, crucial for trace impurity analysis.

  • Method: Signal-to-Noise (S/N) ratio approach.

  • Protocol: Inject dilute solutions of 3-Amino Ropivacaine.

  • Acceptance Criteria:

    • LOD: S/N

      
      .
      
    • LOQ: S/N

      
       (with precision RSD < 10%).
      
D. Accuracy (Recovery)

Objective: Ensure no matrix interference affects quantitation.

  • Protocol: Spike Ropivacaine API with 3-Amino Ropivacaine at three levels (50%, 100%, 150% of limit) in triplicate.

  • Acceptance Criteria:

    • Mean Recovery: 90.0% – 110.0%.

    • %RSD of recovery at each level < 5.0%.[1]

E. Robustness

Objective: Verify reliability during normal usage variations.

  • Variations:

    • Flow rate (

      
       mL/min).
      
    • Column Temperature (

      
      C).
      
    • pH of Buffer (

      
       units).
      
  • Acceptance Criteria: System suitability parameters (Resolution, Tailing factor) must remain within limits.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points for 3-Amino Ropivacaine analysis.

ValidationWorkflow Input Input: 3-Amino Ropivacaine Reference Standard MethodDev Method Optimization (pH 8.5, C18 Hybrid) Input->MethodDev SystemSuit System Suitability Test (Tailing < 1.5, Plates > 2000) MethodDev->SystemSuit SystemSuit->MethodDev Fail (Re-optimize) Specificity Specificity Check (Interference with 2,6-DMA?) SystemSuit->Specificity Pass Linearity Linearity Study (LOQ to 150% Limit) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 3 Levels) Linearity->Accuracy ValidationReport Final Validation Report (ICH Q2 Compliant) Accuracy->ValidationReport

Caption: Figure 1: Step-by-step validation workflow for 3-Amino Ropivacaine ensuring ICH Q2(R1) compliance.

Part 5: Mechanistic Insight – Why This Matters?

Understanding the origin of 3-Amino Ropivacaine is vital for the "Control Strategy" in drug filing.

ImpurityPathway Start 2,6-Dimethylaniline (Starting Material) Intermediate Nitration (Side Reaction) Start->Intermediate Process Stress Precursor 3-Nitro-Ropivacaine Derivative Intermediate->Precursor Target 3-Amino Ropivacaine (Target Impurity) Precursor->Target Reduction

Caption: Figure 2: Hypothetical formation pathway of 3-Amino Ropivacaine via nitration and subsequent reduction during synthesis.

Analysis of the Pathway

The presence of 3-Amino Ropivacaine suggests a potential side reaction involving the nitration of the aromatic ring (likely during steps involving nitric acid or nitrate salts) followed by reduction. Because aniline derivatives with amino-substitutions can be mutagenic, establishing a high-sensitivity LOQ (as described in Part 3C) is not just a quality requirement but a safety mandate under ICH M7 (Assessment and Control of DNA Reactive Impurities).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Retrieved from [Link]

Sources

A Comparative Guide to the Quantification of 3-Amino Ropivacaine in Different Ropivacaine Batches

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ropivacaine is a widely used long-acting local anesthetic valued for its favorable safety profile compared to other agents in its class.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. 3-Amino Ropivacaine is a potential process-related impurity or degradation product that must be monitored and controlled within strict limits. This guide provides a comprehensive, scientifically-grounded framework for the comparative analysis of 3-Amino Ropivacaine levels across different batches of Ropivacaine API. We will delve into the causality behind the chosen analytical methodology, provide a detailed and self-validating experimental protocol, and discuss the interpretation of results in the context of international regulatory standards.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component present in a drug substance that is not the desired chemical entity.[3] The International Council for Harmonisation (ICH) provides a stringent framework, specifically in its Q3A(R2) guideline, for the control of impurities in new drug substances.[4][5][6] These impurities can be organic, inorganic, or residual solvents and can arise from the manufacturing process, degradation, or storage.[3][7]

3-Amino Ropivacaine is an organic impurity related to Ropivacaine. Its presence, even in minute quantities, can potentially impact the drug's safety and stability. Therefore, regulatory bodies require manufacturers to report, identify, and qualify impurities that exceed specific thresholds, which often start as low as 0.05%.[6][7] A robust, validated analytical method is not just a regulatory requirement but a cornerstone of quality assurance, ensuring that each batch of Ropivacaine released to the market is consistent and safe for patient use. This guide focuses on employing High-Performance Liquid Chromatography (HPLC), the gold standard for impurity analysis, to achieve this goal.[8]

Analytical Strategy: Why HPLC is the Method of Choice

The primary analytical challenge in impurity profiling is to separate and accurately quantify structurally similar compounds. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this task for several key reasons:

  • Specificity: HPLC, particularly Reverse-Phase HPLC, excels at separating molecules based on differences in their polarity. Ropivacaine and 3-Amino Ropivacaine have distinct polarities, allowing for their baseline resolution on a suitable column (e.g., a C18 column).

  • Sensitivity: Modern HPLC systems equipped with UV-Vis detectors can detect impurities at levels far below the ICH reporting thresholds, ensuring comprehensive analysis.[9]

  • Quantification: HPLC provides precise and accurate quantitative data. By comparing the peak area of the impurity in a sample to that of a certified reference standard, its concentration can be determined with high confidence.

  • Validation: The methodology for HPLC is well-established and can be rigorously validated according to ICH Q2(R1) guidelines, which cover parameters like accuracy, precision, specificity, linearity, and range.[10][11][12] This validation process ensures the method is suitable for its intended purpose.

The logical workflow for a comparative batch analysis is outlined below.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting A Receive Ropivacaine Batches (A, B, C) B Prepare Mobile Phase & Diluents A->B C Prepare Reference Standard (3-Amino Ropivacaine) B->C D Prepare System Suitability Solution C->D E HPLC System Equilibration F System Suitability Test (SST) E->F G Inject Ropivacaine Batch Samples F->G If SST Passes H Acquire Chromatographic Data G->H I Integrate Chromatographic Peaks J Quantify 3-Amino Ropivacaine (%) I->J K Compare Batch Results vs. Specification J->K L Generate Final Report K->L

Caption: High-level workflow for the comparative analysis of Ropivacaine batches.

Experimental Protocol: A Self-Validating System

This section provides a detailed methodology for the quantification of 3-Amino Ropivacaine. The protocol incorporates steps for system suitability and method validation, making it a self-validating system as required by good manufacturing practices (GMP).

Materials and Reagents
  • Reference Standards: Ropivacaine HCl and 3-Amino Ropivacaine certified reference standards.

  • Samples: Multiple batches of Ropivacaine HCl API.

  • Solvents: HPLC-grade Acetonitrile and Methanol.

  • Buffers: Potassium phosphate monobasic (analytical grade).

  • Water: HPLC-grade or Milli-Q water.

  • Acids/Bases: Orthophosphoric acid for pH adjustment.

Instrumentation & Chromatographic Conditions
  • System: HPLC with a UV-Vis Detector (e.g., Shimadzu Prominence, Waters Alliance).[13]

  • Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS, Zorbax).[9]

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer and an organic solvent (e.g., Acetonitrile). A typical starting point is a 60:40 (v/v) mixture of Buffer:Acetonitrile. The buffer could be 20mM potassium phosphate adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 263 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio is a common choice.

  • Reference Standard Stock Solution (3-Amino Ropivacaine): Accurately weigh about 10 mg of 3-Amino Ropivacaine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 100 µg/mL.

  • Spiked Sample Solution (for Accuracy & Specificity): Accurately weigh about 50 mg of Ropivacaine HCl into a 50 mL volumetric flask. Add a known volume of the 3-Amino Ropivacaine stock solution to spike the sample to a target level (e.g., 0.15% of the Ropivacaine concentration). Dissolve and dilute to volume with Diluent.

  • Sample Solution (Ropivacaine Batches): Accurately weigh about 50 mg of each Ropivacaine HCl batch into separate 50 mL volumetric flasks. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 1000 µg/mL (1 mg/mL).

System Suitability Testing (SST)

Causality: Before analyzing any samples, the chromatographic system's performance must be verified. The SST ensures that the system is capable of producing accurate and precise results on that day.

Procedure: Inject the Spiked Sample Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): The peak for 3-Amino Ropivacaine should be between 0.8 and 1.5.

  • Theoretical Plates (Efficiency): The column efficiency for the 3-Amino Ropivacaine peak should be not less than 2000.

  • Relative Standard Deviation (RSD) for Peak Area: The %RSD for the five replicate injections of the 3-Amino Ropivacaine peak should be not more than 5.0%.

Analytical Procedure
  • Once the SST criteria are met, inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject each of the prepared Ropivacaine Batch Sample Solutions in duplicate.

  • Record the chromatograms and integrate the peak areas.

Method Validation (Abbreviated as per ICH Q2(R1))

A full validation would be required for a new method. Here are the key attributes demonstrating the trustworthiness of this protocol.[12]

  • Specificity: The analysis of the spiked sample should show baseline resolution between the Ropivacaine peak and the 3-Amino Ropivacaine peak, proving the method can distinguish the impurity from the API.

  • Linearity: Prepare a series of dilutions of the 3-Amino Ropivacaine stock solution (e.g., from 0.05% to 0.5% of the nominal sample concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze the Spiked Sample Solution in triplicate. The recovery of 3-Amino Ropivacaine should be within 90.0% to 110.0% of the known spiked amount.

  • Precision (Repeatability): The %RSD of six replicate preparations of a single Ropivacaine batch should be ≤ 5.0% for the level of 3-Amino Ropivacaine found.

Data Analysis and Interpretation

The percentage of 3-Amino Ropivacaine in each batch is calculated using the principle of external standardization.

Calculation Formula:

% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Where:

  • Area_Imp_Sample: Peak area of 3-Amino Ropivacaine in the sample chromatogram.

  • Area_Std: Average peak area of 3-Amino Ropivacaine from the standard solution injections.

  • Conc_Std: Concentration of the 3-Amino Ropivacaine standard solution (e.g., in mg/mL).

  • Conc_Sample: Concentration of the Ropivacaine sample solution (e.g., in mg/mL).

  • Purity_Std: Purity of the 3-Amino Ropivacaine reference standard (e.g., 99.8%).

Comparative Data Presentation

The results from multiple batches should be summarized in a clear, tabular format for direct comparison.

Batch ID3-Amino Ropivacaine Level (%)Meets Specification? (<0.15%)
RPV-2025-0010.07Yes
RPV-2025-0020.09Yes
RPV-2025-0030.11Yes
RPV-2025-0040.06Yes

Note: Data are hypothetical for illustrative purposes. The specification limit of <0.15% is a typical example based on ICH qualification thresholds.[7]

G cluster_0 Chemical Relationship Ropivacaine Ropivacaine (API) C₁₇H₂₆N₂O Impurity 3-Amino Ropivacaine Potential Impurity/Degradant Ropivacaine->Impurity Monitored & Controlled

Caption: Relationship between Ropivacaine API and the 3-Amino impurity.

Conclusion

This guide outlines a robust and reliable HPLC-based methodology for the comparative study of 3-Amino Ropivacaine levels in different Ropivacaine batches. The causality-driven approach to method selection and the inclusion of self-validating steps like System Suitability Testing ensure the scientific integrity of the results. By adhering to such rigorous analytical practices, grounded in ICH guidelines, pharmaceutical manufacturers can confidently ensure the quality, safety, and consistency of their Ropivacaine API, ultimately safeguarding patient health. The continuous monitoring of impurity profiles across batches is a fundamental aspect of life-cycle management for any pharmaceutical product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency (EMA) . (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy . ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy . ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration (FDA) . (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmacam Insights . (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. [Link]

  • International Council for Harmonisation (ICH) . (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • El-Bagary, R. I., et al. (2009). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. PMC. [Link]

  • International Council for Harmonisation (ICH) . (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Patel, K. M., & Patel, A. D. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. [Link]

  • International Council for Harmonisation (ICH) . Quality Guidelines. [Link]

  • Therapeutic Goods Administration (TGA), Australia . (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • El-Bagary, R. I., et al. (2009). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. ResearchGate. [Link]

  • Berescu, A., et al. (2024, December 16). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. [Link]

  • Attia, K. A. M., et al. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharid. SciSpace. [Link]

  • Butiulca, A., et al. (2025, July 12). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. MDPI. [Link]

  • Parmar, K., et al. (2013). Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. International Journal of ChemTech Research. [Link]

  • Srinivasan, R., et al. (2022, January 22). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. Biointerface Research in Applied Chemistry. [Link]

  • ResearchGate . (2025, August 27). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. [Link]

  • Berescu, A., et al. (2023, September 27). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. PMC. [Link]

  • New Drug Approvals . (2021, October 28). ROPIVACAINE. [Link]

  • AMSbiopharma . (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • de Jong, R. H. (2001, August 15). From cocaine to ropivacaine: the history of local anesthetic drugs. PubMed. [Link]

  • Google Patents. Method for preparing ropivacaine - CN103086954A.
  • Google Patents.

Sources

A Comparative Guide to the Definitive Identification of 3-Amino Ropivacaine Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the unambiguous identification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. Positional isomers, molecules with the same chemical formula but different structural arrangements, present a significant analytical challenge. 3-Amino Ropivacaine, a potential impurity or metabolite of the local anesthetic Ropivacaine, exemplifies this challenge. Its structural similarity to other amino-substituted isomers necessitates advanced analytical techniques for definitive confirmation.

This guide provides an in-depth comparison of analytical strategies for the identification of 3-Amino Ropivacaine, with a primary focus on the superior capabilities of High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of HRMS with alternative methods, supported by experimental data and authoritative references.

The Analytical Challenge: Differentiating Positional Isomers

Ropivacaine's structure offers several positions for amino group substitution on its aromatic ring. Distinguishing 3-Amino Ropivacaine from its 4- or 5-amino counterparts is critical, as even minor structural changes can significantly alter pharmacological and toxicological properties. Traditional analytical methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), often fall short as isomers may co-elute or exhibit identical UV spectra. While nominal mass tandem mass spectrometry (MS/MS) can provide fragmentation data, it may lack the specificity to produce unique fragment ions for closely related isomers.[1][2][3]

High-Resolution Mass Spectrometry (HRMS), however, offers two key advantages:

  • Accurate Mass Measurement : HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically < 5 ppm).[4][5][6] This allows for the confident determination of the elemental composition of the parent molecule and its fragments, drastically narrowing down potential identities.[4][5]

  • High-Resolution Fragmentation (MS/MS) : When coupled with fragmentation techniques, HRMS provides high-resolution data on the product ions. This level of detail can reveal subtle differences in fragmentation pathways between isomers, enabling their unambiguous differentiation.[1][2][7]

Comparative Workflow: HRMS vs. Alternative Techniques

The following diagram illustrates the typical workflows for identifying a pharmaceutical impurity like 3-Amino Ropivacaine, comparing the comprehensive nature of an LC-HRMS approach to other common techniques.

G cluster_0 LC-HRMS Workflow cluster_1 Alternative Workflows HRMS_Prep Sample Preparation HRMS_LC UPLC Separation HRMS_Prep->HRMS_LC HRMS_MS Full Scan HRMS (Accurate Mass) HRMS_LC->HRMS_MS HRMS_MSMS High-Resolution MS/MS (Fragmentation) HRMS_MS->HRMS_MSMS HRMS_Data Data Analysis (Formula & Fragment Confirmation) HRMS_MSMS->HRMS_Data HRMS_Confirm Unambiguous Confirmation HRMS_Data->HRMS_Confirm Alt_Prep Sample Preparation Alt_LCUV HPLC-UV Alt_Prep->Alt_LCUV Lacks Specificity Alt_NominalMS Nominal Mass MS/MS Alt_Prep->Alt_NominalMS May Lack Unique Fragments Alt_NMR NMR Spectroscopy Alt_Prep->Alt_NMR Low Throughput, High Sample Requirement Alt_Result Ambiguous or Low-Throughput Result Alt_LCUV->Alt_Result Alt_NominalMS->Alt_Result Alt_NMR->Alt_Result

Caption: Comparative workflows for impurity identification.

Choosing the Right HRMS Platform: Orbitrap vs. Time-of-Flight (TOF)

Both Orbitrap and TOF mass analyzers provide the high resolution necessary for this application. However, they operate on different principles, leading to distinct performance characteristics.[8][9]

  • Orbitrap Analyzers : These ion traps are renowned for their exceptionally high resolving power (up to 280,000 or higher) and stable mass accuracy.[8][10] This makes them ideal for resolving complex mixtures and obtaining confident elemental compositions.[4] The data quality from Orbitrap systems is often considered superior for structural elucidation.[8]

  • Time-of-Flight (TOF) Analyzers : TOF instruments offer a very high acquisition speed and a wide mass range. While their resolution has historically been lower than Orbitraps, modern multi-pass TOF systems can achieve very high resolution.[11] They are particularly well-suited for coupling with fast chromatography techniques.[12]

For the definitive confirmation of a single, critical impurity like 3-Amino Ropivacaine, the superior resolution and mass accuracy of an Orbitrap-based system (e.g., Thermo Scientific™ Q Exactive™ series) is often preferred to ensure the highest confidence in structural assignment.[10]

Experimental Protocol: LC-HRMS for 3-Amino Ropivacaine Confirmation

This protocol outlines a self-validating system for the confident identification of 3-Amino Ropivacaine.

1. Sample & Standard Preparation

  • Objective : To prepare a clean sample solution suitable for ESI-MS analysis.

  • Procedure :

    • Accurately weigh and dissolve a 3-Amino Ropivacaine reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

    • Prepare the test sample (e.g., a Ropivacaine drug substance) at a concentration of 1 mg/mL in the same diluent.

    • Perform a protein precipitation for plasma samples, if applicable, using acetonitrile.[13]

    • Filter all solutions through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Parameters

  • Causality : The goal of chromatography here is not necessarily baseline separation from all other components, but to deliver a clean, concentrated band of the analyte to the mass spectrometer, free from major ion-suppressing agents.

  • Table 1: UPLC Method Parameters

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides good retention and peak shape for amine-containing compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the C18 column.
Gradient 5% to 95% B over 7 minutesA standard generic gradient to elute compounds of moderate polarity.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLA typical volume to avoid column overloading.

3. High-Resolution Mass Spectrometry Parameters

  • Causality : Parameters are chosen to maximize sensitivity in positive ion mode, as the amino groups on Ropivacaine and its analogues are readily protonated.

  • Table 2: HRMS Method Parameters (Q Exactive Orbitrap Example)

ParameterValueRationale
Ionization Mode ESI, PositiveAmine functional groups are easily protonated [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Capillary Temp. 320 °CAids in desolvation of the analyte ions.
Full Scan (MS1)
Resolution70,000 @ m/z 200Provides excellent mass accuracy for precursor ion confirmation.
Scan Rangem/z 100 - 500Covers the expected mass of the analyte and potential fragments.
dd-MS2 (MS/MS)
Resolution17,500 @ m/z 200A balance between resolution and scan speed for fragment analysis.
Collision EnergyStepped NCE: 15, 25, 40 eVProbes different fragmentation pathways to generate a rich spectrum.
Isolation Window1.0 m/zIsolates the precursor ion of interest for fragmentation.

Data Interpretation: A Self-Validating Approach

The confirmation of 3-Amino Ropivacaine relies on a two-tiered, self-validating data analysis process.

Tier 1: Accurate Mass Confirmation

The first step is to confirm the elemental composition of the detected peak. The theoretical exact mass of the protonated 3-Amino Ropivacaine ([C₁₇H₂₆N₃O + H]⁺) is calculated. The measured mass from the HRMS full scan must match this theoretical value within a narrow mass tolerance window (typically < 3 ppm).

  • Table 3: Accurate Mass Data for [M+H]⁺ Ion of Amino Ropivacaine

CompoundElemental FormulaTheoretical m/zMeasured m/zMass Error (ppm)
Amino RopivacaineC₁₇H₂₇N₃O290.2227290.2225-0.69

A mass error of less than 1 ppm provides extremely high confidence in the assigned elemental formula, a key strength of HRMS in pharmaceutical analysis.[4]

Tier 2: Fragmentation Pattern Analysis

This is the crucial step for isomer differentiation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will break the molecule apart in a predictable way. The position of the amino group on the aromatic ring influences the electronic structure and, consequently, the fragmentation pathway.[1][2]

Caption: Predicted fragmentation of 3-Amino Ropivacaine.

For Ropivacaine and its analogues, a primary fragmentation event is the cleavage of the amide bond. This typically yields two major fragments: one corresponding to the N-alkylated piperidine ring and the other to the substituted aniline ring.[14][15]

  • Common Fragment : The fragment corresponding to the N-propyl-pipecoline moiety (m/z 126.1277) will be common to Ropivacaine and all its amino-isomers.[14][15]

  • Diagnostic Fragment : The key to differentiation lies in the mass of the substituted aniline fragment. The accurate mass of this fragment will directly confirm the presence and position of the amino group. While nominal mass instruments might see a fragment at m/z 136 for all isomers, HRMS can confirm the elemental composition as C₈H₁₂N₂, solidifying the identity. Furthermore, subtle differences in fragment ion intensities or the presence of minor, secondary fragments (e.g., due to ortho-effects from the amino group) can provide further evidence to distinguish between the 3-, 4-, and 5-amino positions.

Conclusion: The Authoritative Power of HRMS

While various analytical techniques can contribute to the characterization of pharmaceutical compounds, High-Resolution Mass Spectrometry stands out for its ability to provide unambiguous structural confirmation, particularly in challenging cases like positional isomers. The combination of high mass accuracy for elemental composition determination and high-resolution fragmentation analysis for detailed structural fingerprinting creates a uniquely powerful and self-validating workflow. For ensuring the identity and purity of substances like 3-Amino Ropivacaine, the adoption of an LC-HRMS strategy is not just a superior alternative; it is a necessity for modern, rigorous pharmaceutical development and quality control.[16][17][18]

References

  • An Integrated LC-MS Workflow with ProMass HR for Synthetic Peptide Impurity Analysis.
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. LabRulez LCMS.
  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PMC.
  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
  • Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS). PubMed.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
  • Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD). eScholarship.
  • Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer. Thermo Fisher Scientific.
  • TOF vs. Orbitrap for Intact Protein Structural Insights. ThermoFisher.
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. PMC.
  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog.
  • High Resolution Mass Spectrometry for Drug Discovery and Developm. Longdom Publishing SL.
  • MRM mass spectra for ropivacaine showing parent and fragment ions.
  • The typical Mass spectra of (A) ropivacaine, 2380.0 ng mL-1 (B)....
  • High Resolution Mass Spectrometry.
  • Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses. Italian Society of Chemistry.
  • Investigating Synthetic Cathinone Positional Isomers using LC–EAD-MS. LCGC.
  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. PMC.
  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separ
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. ThermoFisher.
  • Orbitrap Mass Spectrometry.
  • LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implant
  • LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers.
  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.